2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one
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Description
“2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one” is a chemical compound with the CAS Number: 852956-29-7. It has a molecular weight of 287.77 and its IUPAC name is 2-chloro-1-{5-[2-(4-morpholinyl)-2-oxoethyl]-2-thienyl}ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClNO3S/c13-8-10(15)11-2-1-9(18-11)7-12(16)14-3-5-17-6-4-14/h1-2H,3-8H2 . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 88-89 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A novel one-pot synthesis method for thiophen-2(3H)-one derivatives, involving 2-aryl-1-(morpholin-4-yl)ethanethiones and 2-chloro-2-phenylacetyl chloride, has been developed. This method provides moderate-to-good yields of the title compounds, indicating a potential route for synthesizing 2-Chloro-1-{5-[2-(morpholin-4-yl)-2-oxoethyl]thiophen-2-yl}ethan-1-one (Zali-Boeini & Pourjafarian, 2012).
Biological Activities
Anticancer Properties : The synthesis of 1‐(2‐aryl‐2‐oxoethyl)‐2‐[(morpholine‐4‐yl)thioxomethyl]benzimidazole derivatives and their investigation for anticancer activities, particularly against MCF-7 and C6 cell lines, highlights the potential of related compounds in cancer research (Yurttaş et al., 2013).
Antitubercular Activity : The design and synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluated for antitubercular activity against Mycobacterium tuberculosis, indicate a promising avenue for the development of antitubercular agents. The study involved derivatives of 2-(thiophen-2-yl) compounds, relevant to the chemical structure of interest (Marvadi et al., 2020).
Corrosion Inhibition : Cadmium(II) Schiff base complexes involving 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine demonstrated corrosion inhibition properties on mild steel, suggesting an application in materials science and corrosion engineering (Das et al., 2017).
Pharmaceutical Development
QSAR Analysis for Antioxidants : QSAR-analysis of derivatives similar to this compound has been conducted, focusing on their antioxidant activities. This research can inform the development of new antioxidants for pharmaceutical use (Drapak et al., 2019).
Analgesic Potential : The synthesis of a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, which includes a morpholin-4-yl component, suggests potential applications in developing potent and safer analgesics with affinity towards opioid receptors (Borowiecki, 2022).
Properties
IUPAC Name |
2-[5-(2-chloroacetyl)thiophen-2-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-8-10(15)11-2-1-9(18-11)7-12(16)14-3-5-17-6-4-14/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIIVWIJVCAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(S2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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